N-(3-cyclopropyl-1-methylpyrazol-4-yl)-4-[2-(2,4-difluorophenyl)ethyl]piperidine-1-carboxamide
Description
N-(3-cyclopropyl-1-methylpyrazol-4-yl)-4-[2-(2,4-difluorophenyl)ethyl]piperidine-1-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a pyrazole ring, a piperidine ring, and a difluorophenyl group, making it a subject of interest for researchers.
Properties
IUPAC Name |
N-(3-cyclopropyl-1-methylpyrazol-4-yl)-4-[2-(2,4-difluorophenyl)ethyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26F2N4O/c1-26-13-19(20(25-26)16-4-5-16)24-21(28)27-10-8-14(9-11-27)2-3-15-6-7-17(22)12-18(15)23/h6-7,12-14,16H,2-5,8-11H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHZNHCOWYLFJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2CC2)NC(=O)N3CCC(CC3)CCC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyclopropyl-1-methylpyrazol-4-yl)-4-[2-(2,4-difluorophenyl)ethyl]piperidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazole ring: Starting with cyclopropyl ketone and hydrazine, the pyrazole ring is formed through a cyclization reaction.
Introduction of the piperidine ring: The piperidine ring can be introduced via a nucleophilic substitution reaction using a suitable piperidine derivative.
Attachment of the difluorophenyl group: The difluorophenyl group is often introduced through a Friedel-Crafts acylation reaction.
Final coupling: The final step involves coupling the pyrazole and piperidine intermediates under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:
Scaling up reactions: Using larger reaction vessels and optimizing reaction times and temperatures.
Purification techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.
Quality control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyclopropyl-1-methylpyrazol-4-yl)-4-[2-(2,4-difluorophenyl)ethyl]piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(3-cyclopropyl-1-methylpyrazol-4-yl)-4-[2-(2,4-difluorophenyl)ethyl]piperidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific receptors or enzymes.
Pharmacology: Studying its effects on biological systems and potential therapeutic benefits.
Materials Science: Exploring its properties for use in advanced materials or as a building block for complex molecular structures.
Biology: Investigating its interactions with biological macromolecules and potential as a biochemical tool.
Mechanism of Action
The mechanism of action of N-(3-cyclopropyl-1-methylpyrazol-4-yl)-4-[2-(2,4-difluorophenyl)ethyl]piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyclopropyl-1-methylpyrazol-4-yl)-4-[2-(2,4-dichlorophenyl)ethyl]piperidine-1-carboxamide
- N-(3-cyclopropyl-1-methylpyrazol-4-yl)-4-[2-(2,4-dimethylphenyl)ethyl]piperidine-1-carboxamide
Uniqueness
N-(3-cyclopropyl-1-methylpyrazol-4-yl)-4-[2-(2,4-difluorophenyl)ethyl]piperidine-1-carboxamide is unique due to the presence of the difluorophenyl group, which can significantly influence its chemical and biological properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and binding affinity to specific targets, making it a valuable compound for research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
